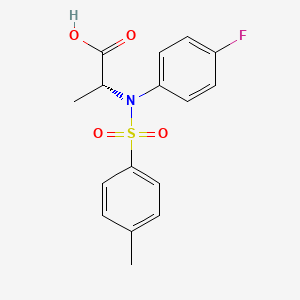

N-(4-Fluorophenyl)-N-tosyl-D-alanine

Description

N-(4-Fluorophenyl)-N-tosyl-D-alanine is a fluorinated alanine derivative featuring a 4-fluorophenyl group and a p-toluenesulfonyl (tosyl) group attached to the nitrogen atom of the D-alanine backbone. The compound’s fluorophenyl moiety may enhance metabolic stability and binding affinity in biological systems, as seen in related halogenated compounds .

Properties

Molecular Formula |

C16H16FNO4S |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(2R)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)propanoic acid |

InChI |

InChI=1S/C16H16FNO4S/c1-11-3-9-15(10-4-11)23(21,22)18(12(2)16(19)20)14-7-5-13(17)6-8-14/h3-10,12H,1-2H3,(H,19,20)/t12-/m1/s1 |

InChI Key |

PFZHVFHEFSHFKV-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)[C@H](C)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-tosyl-D-alanine typically involves the following steps:

Starting Materials: The synthesis begins with D-alanine, 4-fluoroaniline, and p-toluenesulfonyl chloride.

Formation of N-(4-Fluorophenyl)-D-alanine: D-alanine is reacted with 4-fluoroaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Tosylation: The resulting N-(4-Fluorophenyl)-D-alanine is then tosylated using p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-tosyl-D-alanine can undergo various chemical reactions, including:

Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present.

Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Products with different substituents on the phenyl ring.

Oxidation: Products with oxidized functional groups, such as carboxylic acids.

Reduction: Products with reduced functional groups, such as alcohols or amines.

Hydrolysis: Products with the tosyl group removed, yielding the free amine or carboxylic acid.

Scientific Research Applications

N-(4-Fluorophenyl)-N-tosyl-D-alanine is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicinal chemistry. This article delves into its applications, supported by case studies and data tables that illustrate its significance.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its fluorinated phenyl group can enhance the lipophilicity and biological activity of derivatives, which is essential in drug design and development.

Biology

This compound is utilized in biological research to study enzyme interactions and protein modifications. The fluorophenyl group acts as a probe in biochemical assays, aiding in the understanding of molecular interactions. The tosyl group provides protection during peptide synthesis, allowing for selective reactions without interfering with other functional groups .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug candidate or pharmacophore. Its structural features may enhance binding affinity and specificity towards biological targets, making it valuable in drug design . Research indicates that compounds with fluorinated side chains often exhibit improved pharmacokinetic properties, which can lead to more effective therapeutic agents .

Industrial Applications

Beyond academia, this compound finds applications in the industrial sector for developing advanced materials such as polymers and coatings. Its unique properties can enhance performance characteristics like durability and resistance to degradation.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Enzyme Interaction Studies : Research demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .

- Biochemical Assays : In vitro studies utilizing this compound as a probe have revealed insights into protein-ligand interactions, paving the way for new drug discovery approaches .

- Drug Development : A notable study focused on synthesizing novel compounds derived from this compound that exhibited significant anticancer activity against various cell lines, indicating its potential role in oncology therapeutics .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecule synthesis |

| Biology | Probe for enzyme interactions; protecting group in peptide synthesis |

| Medicinal Chemistry | Potential drug candidate with enhanced binding affinity |

| Industrial | Development of advanced materials with improved durability |

Table 2: Case Study Findings

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Derivatives showed significant inhibition of metabolic enzymes |

| Protein Interactions | Enhanced understanding of protein-ligand dynamics through biochemical assays |

| Anticancer Activity | Novel derivatives exhibited cytotoxic effects against various cancer cell lines |

Mechanism of Action

The mechanism by which N-(4-Fluorophenyl)-N-tosyl-D-alanine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding interactions through hydrophobic effects and halogen bonding, while the tosyl group can influence solubility and stability.

Comparison with Similar Compounds

Halogen Substitution Effects

Evidence from halogen-substituted maleimides (Table 1) reveals that the size of the halogen (F, Cl, Br, I) has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). For instance:

| Compound | Halogen (X) | IC50 (μM) | Source |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 | |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Despite differences in electronegativity and steric bulk, fluorine and iodine analogs exhibit comparable potency, suggesting that electronic effects (e.g., resonance withdrawal by fluorine) may offset steric limitations in target binding . This trend may extrapolate to N-(4-Fluorophenyl)-N-tosyl-D-alanine, where the 4-fluorophenyl group could provide optimal balance between electronic modulation and minimal steric hindrance.

Tosyl Group vs. Other Sulfonamides

The tosyl group (p-toluenesulfonyl) is a common sulfonamide protective group. In Tosyl-D-phenylalanine (), the sulfonamide enhances stability and modulates solubility. However, the alanine backbone in this compound (vs. phenylalanine in Tosyl-D-phenylalanine) reduces steric bulk, which may enhance binding flexibility in enzyme-active sites .

Amino Acid Backbone Modifications

- Alanine vs. Phenylalanine: Replacing phenylalanine’s benzyl side chain (in Tosyl-D-phenylalanine) with alanine’s methyl group reduces aromaticity and hydrophobicity. This could decrease nonspecific interactions but might lower affinity for hydrophobic binding pockets .

- β-Alaninol Derivatives: lists (R)-3-(4-Fluorophenyl)-β-alaninol, which replaces the carboxylic acid of alanine with a hydroxyl group.

Stereochemical Considerations

highlights price disparities between D- and L-isomers of 4-fluoro-phenylalanine, with the D-isomer priced higher (¥17,300/g vs. L-isomer). This suggests that stereochemistry significantly influences demand, possibly due to enhanced bioactivity or compatibility with D-amino acid-recognizing systems (e.g., bacterial cell wall synthesis) . For this compound, the D-configuration may similarly confer selectivity in chiral environments.

Key Research Findings and Data Gaps

- Halogen Effects : Fluorine’s electronic effects outweigh steric considerations in MGL inhibition, but this requires validation for alanine derivatives .

- Structural Backbone : Alanine’s simplicity vs. phenylalanine’s bulk may offer tunable specificity in drug design .

- Data Limitations: No direct IC50 or synthesis data for this compound are available in the provided evidence, necessitating further experimental studies.

Biological Activity

N-(4-Fluorophenyl)-N-tosyl-D-alanine is a synthetic amino acid derivative notable for its unique structural features, which include a fluorophenyl group and a tosyl (p-toluenesulfonyl) moiety attached to the nitrogen atom of D-alanine. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly in enzyme interactions and potential applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₄FNO₃S. The presence of the fluorophenyl group enhances hydrophobic interactions and halogen bonding, which may improve binding specificity to biological targets. The tosyl group serves as a protecting group during peptide synthesis and influences solubility and stability, making the compound suitable for various biochemical applications .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | References |

|---|---|---|

| This compound | Potential enzyme inhibitor; probe for biochemical assays | |

| N-(4-Fluorophenyl)-N-tosyl-L-alanine | Different biological activity due to stereochemistry | |

| N-(4-Fluorophenyl)-N-tosyl-glycine | Varies in reactivity patterns | |

| N-(4-Fluorophenyl)-N-tosyl-valine | Differences in steric and electronic properties |

Case Study: Enzyme Inhibition

In a recent study focusing on enzyme inhibition, derivatives of amino acids similar to this compound were tested against alanine racemase and D-alanine:D-alanine ligase. These enzymes are crucial for bacterial cell wall synthesis, making them important targets for antibiotic development. The results indicated that modifications at the amino acid level could significantly influence inhibitory potency, highlighting the importance of structural features in drug design .

Case Study: Antimicrobial Activity

A comparative analysis of amino acid-based antimicrobial agents revealed that compounds with similar scaffolds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, the trends observed suggest that this compound may also possess antimicrobial properties worthy of further exploration .

Q & A

Q. What are the key steps in synthesizing N-(4-Fluorophenyl)-N-tosyl-D-alanine, and how can reaction conditions be optimized to improve yield?

Answer:

- Synthesis Protocol : The compound involves sequential protection of the amine group (tosylation) and coupling with 4-fluorophenyl groups. A typical approach includes:

- Optimization : Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate). Adjust stoichiometry of aryl halide (1.2–1.5 equivalents) and temperature (80–100°C) to minimize racemization. Purify via column chromatography (gradient elution) to isolate enantiomerically pure product .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

Answer:

- Chiral Analysis : Use polarimetry ([α]D measurements) and compare with literature values for D-alanine derivatives.

- NMR Spectroscopy : Analyze coupling constants in -NMR (e.g., J values for α-proton in D-alanine: ~4.0 Hz for D-isomer vs. ~7.0 Hz for L-isomer).

- HPLC with Chiral Columns : Utilize a Chiralpak AD-H column (mobile phase: hexane/isopropanol 90:10) to confirm enantiopurity (>98% ee) .

Q. What are the primary applications of this compound in enzyme inhibition studies?

Answer:

- Target Enzymes : Acts as a competitive inhibitor for alanine aminopeptidases and peptidoglycan synthesis enzymes.

- Experimental Design :

Advanced Research Questions

Q. How can contradictory data on inhibitory potency across different enzyme isoforms be resolved?

Answer:

- Source of Contradiction : Variability in enzyme active-site conformations (e.g., bacterial vs. mammalian alanine aminopeptidases).

- Resolution Strategies :

Q. What methodologies are recommended for analyzing metabolic stability of this compound in biological matrices?

Answer:

- In Vitro Assays :

- Incubate compound with liver microsomes (human/rat) in 100 mM phosphate buffer (pH 7.4) containing NADPH.

- Monitor degradation via LC-MS/MS (MRM transitions: m/z 380 → 182 for parent compound).

- Data Interpretation : Calculate half-life (t1/2) using non-compartmental analysis. Adjust logP values (target: 1.5–2.5) to improve metabolic stability .

Q. How can researchers address low solubility of the compound in aqueous buffers during in vitro assays?

Answer:

- Solubilization Techniques :

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80, 0.01% w/v).

- Prepare stock solutions in 10 mM HCl (for protonation of the amine group).

- Validation : Confirm solubility via dynamic light scattering (DLS) and ensure no aggregation occurs at working concentrations (≤100 µM) .

Q. What are the best practices for characterizing degradation products under acidic/basic conditions?

Answer:

- Forced Degradation Studies :

- Acidic: Treat with 0.1 M HCl at 40°C for 24 hours.

- Basic: Treat with 0.1 M NaOH at 25°C for 6 hours.

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.